1-[3-(difluoromethyl)-3-methoxycyclobutyl]methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(difluoromethyl)-3-methoxycyclobutyl]methanamine hydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. The compound features a cyclobutyl ring substituted with difluoromethyl and methoxy groups, and an amine group attached to the methanamine moiety. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.
Vorbereitungsmethoden
The synthesis of 1-[3-(difluoromethyl)-3-methoxycyclobutyl]methanamine hydrochloride involves several steps, typically starting with the preparation of the cyclobutyl ring. One common method includes the difluoromethylation of cyclobutyl intermediates using difluorocarbene reagents . The methoxy group can be introduced via nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid .
Industrial production methods often utilize continuous flow reactors to enhance reaction efficiency and yield. These methods ensure precise control over reaction conditions, such as temperature and pressure, leading to high-purity products .
Analyse Chemischer Reaktionen
1-[3-(difluoromethyl)-3-methoxycyclobutyl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include hydrogen gas, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-[3-(difluoromethyl)-3-methoxycyclobutyl]methanamine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of fluorinated compounds.
Wirkmechanismus
The mechanism of action of 1-[3-(difluoromethyl)-3-methoxycyclobutyl]methanamine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can inhibit or activate biological pathways, depending on the target . The methoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes .
Vergleich Mit ähnlichen Verbindungen
Compared to other difluoromethylated compounds, 1-[3-(difluoromethyl)-3-methoxycyclobutyl]methanamine hydrochloride stands out due to its unique cyclobutyl ring structure. Similar compounds include:
1-[3-(difluoromethoxy)phenyl]methanamine hydrochloride: Known for its applications in medicinal chemistry.
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used in the synthesis of fungicides.
The uniqueness of this compound lies in its combination of difluoromethyl and methoxy groups on a cyclobutyl ring, offering distinct reactivity and stability profiles .
Eigenschaften
CAS-Nummer |
2680540-46-7 |
---|---|
Molekularformel |
C7H14ClF2NO |
Molekulargewicht |
201.64 g/mol |
IUPAC-Name |
[3-(difluoromethyl)-3-methoxycyclobutyl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H13F2NO.ClH/c1-11-7(6(8)9)2-5(3-7)4-10;/h5-6H,2-4,10H2,1H3;1H |
InChI-Schlüssel |
PIRXHTDEDAFSMK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(CC(C1)CN)C(F)F.Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.